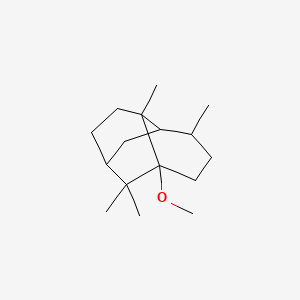![molecular formula C23H23N3O B13792704 3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzofuran moiety, an ethylphenyl group, and a tetrahydropyrazoloazepine structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Benzofuran Moiety: This can be achieved through cyclization reactions involving phenols and aldehydes.
Introduction of Ethylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Construction of Tetrahydropyrazoloazepine Ring: This can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening, and continuous flow reactors.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions may target the pyrazoloazepine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated rings.
科学的研究の応用
3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the manufacture of specialty chemicals or materials.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to specific receptors or enzymes, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- 3-(1-benzofuran-2-yl)-1-phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine
- 3-(1-benzofuran-2-yl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine
Uniqueness
The presence of the ethyl group on the phenyl ring may confer unique chemical and biological properties, such as altered binding affinity or reactivity compared to similar compounds without the ethyl group.
特性
分子式 |
C23H23N3O |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C23H23N3O/c1-2-16-10-12-18(13-11-16)26-23-19(8-5-6-14-24-23)22(25-26)21-15-17-7-3-4-9-20(17)27-21/h3-4,7,9-13,15,24H,2,5-6,8,14H2,1H3 |
InChIキー |
QFQXSWCZDKJFSB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N2C3=C(CCCCN3)C(=N2)C4=CC5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B13792626.png)
![2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile](/img/structure/B13792639.png)
![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
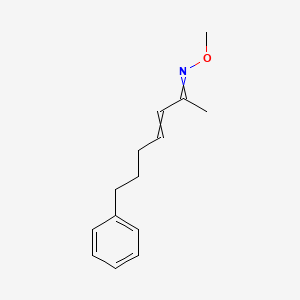
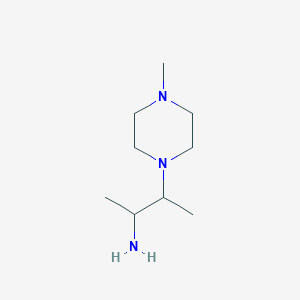
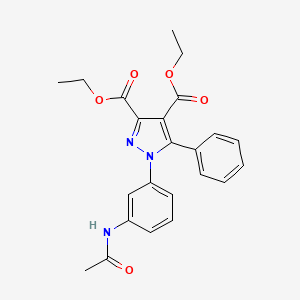
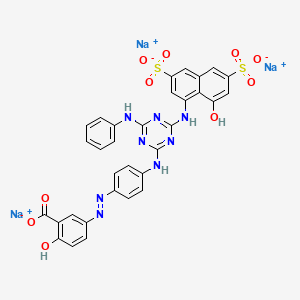
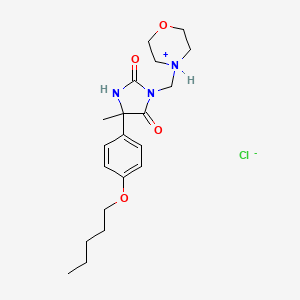
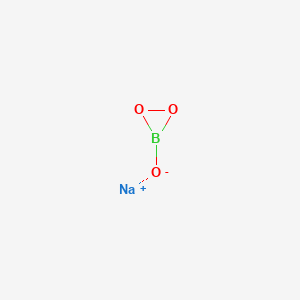

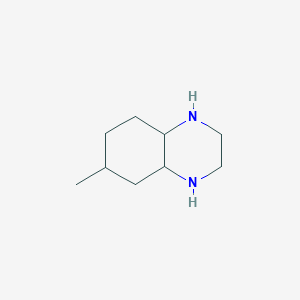
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)
